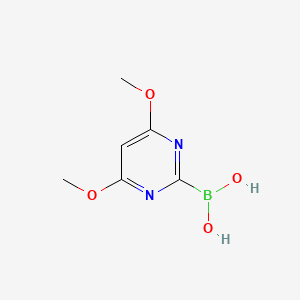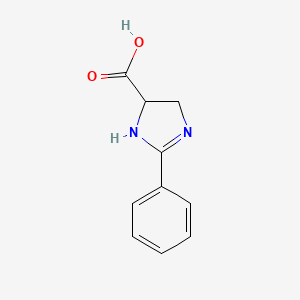
N-(2-Formylphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Formylphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C11H11NO2. It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a formyl group (aldehyde) attached to the phenyl ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Formylphenyl)cyclopropanecarboxamide typically involves the reaction of 2-formylphenylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
N-(2-Formylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-(Cyclopropanecarboxamido)benzoic acid.
Reduction: N-(2-Hydroxymethylphenyl)cyclopropanecarboxamide.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N-(2-Formylphenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving amide bonds.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which N-(2-Formylphenyl)cyclopropanecarboxamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors through its amide and formyl groups, forming hydrogen bonds or covalent interactions. The cyclopropane ring can also influence the compound’s binding affinity and specificity by providing steric hindrance or conformational rigidity.
類似化合物との比較
Similar Compounds
N-(2-Cyanophenyl)cyclopropanecarboxamide: Similar structure but with a cyano group instead of a formyl group.
N-(2-Hydroxyphenyl)cyclopropanecarboxamide: Contains a hydroxyl group instead of a formyl group.
N-Phenylcyclopropanecarboxamide: Lacks the formyl group entirely.
Uniqueness
N-(2-Formylphenyl)cyclopropanecarboxamide is unique due to the presence of both a formyl group and a cyclopropane ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research.
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
N-(2-formylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11NO2/c13-7-9-3-1-2-4-10(9)12-11(14)8-5-6-8/h1-4,7-8H,5-6H2,(H,12,14) |
InChIキー |
DNLJGRZILVBUHO-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2=CC=CC=C2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11908405.png)










![5-Chloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11908466.png)


